4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound can form the pyrazole ring.
Functional Group Introduction: The introduction of ethoxy, propoxy, and hydroxy groups can be achieved through nucleophilic substitution reactions. These reactions often require specific reagents such as ethyl iodide, propyl bromide, and phenol, respectively.
Attachment of Tetrahydrofuran-2-ylmethyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where tetrahydrofuran is used as the alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and tetrahydrofuran-2-ylmethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring and other unsaturated bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole core. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Preliminary studies indicate that it may exhibit anti-inflammatory, anti-cancer, and antimicrobial activities. Further research is needed to fully understand its pharmacological properties.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its reactivity and stability make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-ethoxy-4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3-ethoxy-4-propoxyphenyl)-3-(2-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups and its pyrrolo[3,4-c]pyrazole core. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C27H31N3O5 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H31N3O5/c1-3-13-35-21-12-11-17(15-22(21)33-4-2)26-23-24(19-9-5-6-10-20(19)31)28-29-25(23)27(32)30(26)16-18-8-7-14-34-18/h5-6,9-12,15,18,26,31H,3-4,7-8,13-14,16H2,1-2H3,(H,28,29) |
InChI Key |
OKIZROVOINRJQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OCC |
Origin of Product |
United States |
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